molecular formula C12H11Cl2N3O3S2 B3509226 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B3509226
M. Wt: 380.3 g/mol
InChI Key: YAIHNIODMZNMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,3-thiazol-2-amine to yield the benzamide derivative.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a nucleophilic substitution reaction, where the benzamide derivative is treated with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the dimethylsulfamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfamoylated benzamide derivatives.

    Substitution: Amino or thio-substituted benzamide derivatives.

Scientific Research Applications

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-5-(4-methyl-1,3-thiazol-2-yl)sulfamoylbenzoic acid
  • 2,4-dichloro-5-(5-methyl-1,3-thiazol-2-yl)sulfamoylbenzoic acid

Uniqueness

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide stands out due to its specific structural features, such as the dimethylsulfamoyl group and the thiazole ring, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O3S2/c1-17(2)22(19,20)10-5-7(8(13)6-9(10)14)11(18)16-12-15-3-4-21-12/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIHNIODMZNMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-5-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.